molecular formula C16H14N2O B303268 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B303268
M. Wt: 250.29 g/mol
InChI Key: IYGITHYKVPRPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological applications. MPDPH belongs to the class of pyrazolones and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways and enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to scavenge free radicals and reduce oxidative stress in various tissues, including the brain and liver. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be easily synthesized and purified, and it has been found to be stable under various conditions. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also highly soluble in water and organic solvents, which makes it suitable for various experimental setups. However, one limitation of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its relatively low potency compared to other pyrazolone derivatives, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to investigate the potential therapeutic applications of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Another direction is to explore the mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in more detail, including its effects on various signaling pathways and enzymes. Additionally, future research could focus on the development of more potent and selective derivatives of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which may have improved pharmacological properties.

Synthesis Methods

The synthesis of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through a variety of methods, including the reaction of 4-methylacetophenone with phenylhydrazine in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of ethanol and sodium hydroxide. The yield of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.

Scientific Research Applications

4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular diseases, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to improve endothelial function and reduce oxidative stress, which may have implications for the prevention and treatment of cardiovascular diseases.

properties

Product Name

4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-(4-methylphenyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)15-11-17-18(16(15)19)14-5-3-2-4-6-14/h2-11,15H,1H3

InChI Key

IYGITHYKVPRPIP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3

solubility

8.3 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.